molecular formula C13H16BrNO3 B405174 6-[(3-Bromobenzoyl)amino]hexanoic acid CAS No. 22834-48-6

6-[(3-Bromobenzoyl)amino]hexanoic acid

Cat. No.: B405174
CAS No.: 22834-48-6
M. Wt: 314.17g/mol
InChI Key: BGMANTURRAJJCV-UHFFFAOYSA-N
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Description

Contextualization of N-Acylamino Acids in Synthetic Organic Chemistry

N-acylamino acids represent a significant class of organic compounds characterized by an acyl group attached to the nitrogen atom of an amino acid. This structural motif is of considerable interest in synthetic organic chemistry due to its prevalence in biologically active molecules and its utility as a versatile building block. The synthesis of N-acylamino acids can be achieved through various methods, with the Schotten-Baumann reaction being a widely employed technique. google.com This method typically involves the reaction of an acyl chloride with an amino acid under basic conditions. google.com

The applications of N-acylamino acids are diverse, ranging from their use as surfactants to their role as precursors in the synthesis of more complex molecules. In the realm of medicinal chemistry, the N-acylamino acid scaffold is a key component in the design of enzyme inhibitors, as the amide bond mimics the peptide linkages found in natural substrates.

Academic Significance and Research Rationale for Investigating 6-[(3-Bromobenzoyl)amino]hexanoic Acid

The academic significance of this compound stems from its specific molecular architecture, which combines a flexible six-carbon chain (hexanoic acid) with a rigid, substituted aromatic ring (3-bromobenzoyl group). The bromine atom at the meta-position of the benzoyl ring is of particular interest to researchers. Halogen atoms, such as bromine, can significantly influence a molecule's physicochemical properties, including its lipophilicity and its ability to form halogen bonds, which can be crucial for binding to biological targets.

The rationale for investigating this compound is often rooted in the search for novel therapeutic agents. The N-acylamino acid structure serves as a proven scaffold for enzyme inhibition, and the specific combination of the 3-bromobenzoyl group and the hexanoic acid linker allows for systematic exploration of structure-activity relationships (SAR). Researchers hypothesize that the bromo-substituted aromatic ring can interact with specific pockets in an enzyme's active site, while the hexanoic acid portion can provide the necessary flexibility and positioning for optimal binding.

Overview of Key Research Areas Explored for the Compound and its Analogs

A primary area of research for compounds structurally related to this compound is the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in various diseases, including cancer. Many known HDAC inhibitors feature a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. In this context, the 3-bromobenzoyl moiety of this compound would function as the cap group.

The exploration of analogs of this compound often involves modifying the linker length, the substitution pattern on the aromatic ring, and the nature of the acidic function. These studies aim to optimize the potency and selectivity of the compounds for specific HDAC isoforms. For instance, research on related benzoyl-containing compounds has demonstrated that the nature and position of substituents on the aromatic ring can have a significant impact on their inhibitory activity against various enzymes.

Below is a table summarizing the key molecular features of this compound and their relevance in chemical research:

Molecular FeatureChemical DescriptionSignificance in Research
Core Structure N-Acylamino AcidVersatile scaffold for synthesizing biologically active molecules.
Aromatic Group 3-BromobenzoylThe bromo-substituent can enhance binding affinity and selectivity to biological targets.
Linker Hexanoic AcidProvides flexibility and optimal positioning within an enzyme's active site.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(3-bromobenzoyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c14-11-6-4-5-10(9-11)13(18)15-8-3-1-2-7-12(16)17/h4-6,9H,1-3,7-8H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMANTURRAJJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281805
Record name 6-[(3-Bromobenzoyl)amino]hexanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22834-48-6
Record name 6-[(3-Bromobenzoyl)amino]hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22834-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(3-Bromobenzoyl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 3 Bromobenzoyl Amino Hexanoic Acid and Structural Analogs

Established Synthetic Pathways for the Core Compound

The principal method for synthesizing 6-[(3-bromobenzoyl)amino]hexanoic acid involves the formation of an amide bond between 6-aminohexanoic acid and a suitable 3-bromobenzoyl precursor.

Amidation Reactions involving 6-Aminohexanoic Acid and 3-Bromobenzoyl Precursors

The most common and direct route to this compound is the Schotten-Baumann reaction. fiveable.meug.edu.plgcwgandhinagar.comnih.govresearchgate.netbyjus.comorganic-chemistry.org This method involves the acylation of 6-aminohexanoic acid with 3-bromobenzoyl chloride in a biphasic system. The reaction is typically carried out in the presence of an aqueous base, such as sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. byjus.comorganic-chemistry.org This neutralization is critical as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and thus halt the reaction. organic-chemistry.org The use of a biphasic system, often consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether, allows for the separation of the product in the organic phase while the inorganic salts remain in the aqueous phase. gcwgandhinagar.com

The general reaction is as follows:

Scheme 1: General Schotten-Baumann reaction for the synthesis of this compound.

Optimization of Reaction Conditions and Yield

The efficiency of the Schotten-Baumann reaction for the synthesis of N-acylated amino acids can be influenced by several factors, including the choice of base, solvent, temperature, and the equivalents of reactants. While aqueous inorganic bases are traditional, organic bases like pyridine (B92270) can also be employed, sometimes leading to more powerful acylating agents. byjus.com The reaction temperature is typically kept low to minimize side reactions. The optimization of these parameters is crucial for maximizing the yield and purity of this compound.

Recent advancements have explored Bayesian optimization to fine-tune the conditions for Schotten-Baumann reactions in continuous flow systems, which allows for precise control over reaction parameters and can lead to improved yields and reduced waste. cam.ac.uk Although specific yield data for the synthesis of this compound is not extensively reported in publicly available literature, studies on similar N-acylation reactions of amino acids provide insights into expected efficiencies. For instance, the synthesis of N-benzoyl amino acid esters has been reported with yields ranging from good to excellent, often exceeding 70-80% under optimized conditions. scielo.org.mx

Synthesis of Related N-Acylated Hexanoic Acid Derivatives

The synthetic principles applied to the core compound can be extended to produce a variety of related N-acylated hexanoic acid derivatives, allowing for the exploration of structure-activity relationships.

Variations in the Acyl Moiety and their Synthetic Implications

By substituting 3-bromobenzoyl chloride with other acyl chlorides or anhydrides, a diverse library of N-acyl-6-aminohexanoic acid derivatives can be generated. nih.gov For example, using different substituted benzoyl chlorides allows for the introduction of various functional groups onto the aromatic ring, which can significantly impact the biological activity and physicochemical properties of the resulting molecule. The synthesis of N-benzoyl amino esters and acids with different substituents on the benzoyl ring has been successfully demonstrated. scielo.org.mx The choice of the acylating agent will influence the reactivity and may necessitate adjustments to the reaction conditions to maintain high yields. For instance, the electronic nature of the substituents on the benzoyl ring can affect the electrophilicity of the carbonyl carbon.

Acyl ChlorideResulting N-Acyl-6-aminohexanoic acid Derivative
Benzoyl chloride6-(Benzoylamino)hexanoic acid
4-Bromobenzoyl chloride6-[(4-Bromobenzoyl)amino]hexanoic acid
2-Chlorobenzoyl chloride6-[(2-Chlorobenzoyl)amino]hexanoic acid
4-Nitrobenzoyl chloride6-[(4-Nitrobenzoyl)amino]hexanoic acid
Acetyl chloride6-(Acetylamino)hexanoic acid

Synthesis of Alkylated and Arylated Derivatives

Further structural diversity can be achieved through the alkylation or arylation of the amide nitrogen of N-acyl-6-aminohexanoic acid derivatives.

N-Alkylation: The N-alkylation of N-acyl amino acids can be achieved through various methods. One common approach involves the use of a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. monash.edu For example, sodium hydride and methyl iodide can be used for N-methylation. monash.edu It is important to note that such reactions can sometimes lead to esterification of the carboxylic acid if not properly controlled. Alternative, milder methods for N-alkylation are also being explored.

N-Arylation: The introduction of an aryl group at the amide nitrogen is typically more challenging. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for N-arylation. For instance, methods for the N-arylation of amino acid esters using aryl triflates have been developed. mdpi.com These reactions often employ specialized phosphine (B1218219) ligands to facilitate the coupling and are conducted under mild conditions to minimize racemization if a chiral center is present. While specific examples for N-aryl-N-(3-bromobenzoyl)-6-aminohexanoic acid are scarce, the general methodologies developed for N-arylation of amides and amino acid derivatives are applicable.

Protecting Group Strategies in Complex Syntheses

In the synthesis of more complex molecules containing this compound as a structural motif, the use of protecting groups for the carboxylic acid and potentially other functional groups is essential. nih.govslideshare.net Protecting groups prevent unwanted side reactions and allow for the selective modification of different parts of the molecule. nih.govslideshare.net

The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its selective removal. An orthogonal protecting group strategy is often employed, where multiple protecting groups are used that can be removed under different, non-interfering conditions. fiveable.menih.govresearchgate.net

For the carboxylic acid functionality of 6-aminohexanoic acid, esterification is a common protection strategy. gcwgandhinagar.comcore.ac.uk Methyl, ethyl, or benzyl (B1604629) esters can be formed, which are stable under the basic conditions of the Schotten-Baumann reaction used to form the amide bond. gcwgandhinagar.com These ester groups can then be removed under acidic or hydrogenolytic conditions, respectively, to yield the final carboxylic acid. gcwgandhinagar.com

Protecting GroupIntroduction MethodRemoval Condition
For Carboxylic Acid
Methyl EsterReaction with methanol (B129727) and acid catalyst (e.g., HCl)Acid or base hydrolysis
Benzyl Ester (Bn)Reaction with benzyl alcohol and a coupling agentHydrogenolysis (H₂, Pd/C)
tert-Butyl Ester (tBu)Reaction with isobutylene (B52900) and acid catalystAcidolysis (e.g., TFA) researchgate.net
For Amino Group
Benzyloxycarbonyl (Cbz or Z)Reaction with benzyl chloroformateHydrogenolysis (H₂, Pd/C) or strong acid gcwgandhinagar.com
tert-Butoxycarbonyl (Boc)Reaction with di-tert-butyl dicarbonateMild acid (e.g., TFA) researchgate.net
9-Fluorenylmethoxycarbonyl (Fmoc)Reaction with Fmoc-Cl or Fmoc-OSuBase (e.g., piperidine) researchgate.net

Chemo-Enzymatic and Biotechnological Approaches to Related Intermediates

The synthesis of this compound involves the coupling of two primary intermediates: 6-aminohexanoic acid and 3-bromobenzoic acid. While 3-bromobenzoic acid is typically produced via conventional chemical synthesis, such as the oxidation of 3-bromotoluene (B146084) or the direct bromination of benzoic acid, significant research has focused on developing sustainable chemo-enzymatic and biotechnological routes for producing 6-aminohexanoic acid (also known as 6-aminocaproic acid or ε-aminocaproic acid). innospk.comchemicalbook.comguidechem.com These bio-based methods offer greener alternatives to traditional chemical processes.

Biotechnological strategies primarily leverage enzymatic cascades and engineered microorganisms to convert renewable feedstocks or petrochemical precursors into 6-aminohexanoic acid. These approaches are gaining importance for the production of polymer precursors and other valuable chemicals under mild conditions. engconfintl.orgengconfintl.org

One prominent chemo-enzymatic strategy involves the biotransformation of adipic acid. In this pathway, a carboxylic acid reductase (CAR) first reduces one of the carboxylic acid groups of adipic acid to an aldehyde. This intermediate is then converted to 6-aminohexanoic acid by an aminotransferase. Researchers have successfully used CARs from various Mycobacterium species in combination with bacterial aminotransferases to achieve an 88% conversion of adipic acid to 6-aminohexanoic acid. engconfintl.orgengconfintl.org Further protein engineering efforts on the CAR enzyme from M. abscessus (MAB4714) have led to mutant variants with significantly enhanced activity. engconfintl.orgengconfintl.org

Another well-studied enzymatic reaction is the conversion of 6-oxohexanoic acid to 6-aminohexanoic acid. This transformation is mediated by enzymes like 4-aminobutyrate aminotransferase, which utilizes pyridoxal (B1214274) 5'-phosphate as a cofactor and an amine donor such as glutamate. fao.orgresearchgate.net Under optimized conditions, including pH and enzyme concentration, this reaction has been shown to achieve a yield of 78%. fao.orgresearchgate.net

More complex, one-pot syntheses from basic feedstocks like cyclohexane (B81311) have been developed using mixed-species microbial cultures. nih.govresearchgate.net In one such system, a strain of Pseudomonas taiwanensis converts cyclohexane to an intermediate such as 6-hydroxyhexanoic acid. nih.govresearchgate.net This intermediate is then shuttled to an engineered Escherichia coli strain, which hosts the subsequent enzymatic steps. nih.gov The E. coli expresses an alcohol dehydrogenase (AlkJ) to oxidize the intermediate to 6-oxohexanoic acid, and a transaminase (like CV2025 from Chromobacterium violaceum) to produce the final 6-aminohexanoic acid. nih.govnih.govnih.gov This co-culture approach circumvents the challenges of purifying multiple enzymes and managing cofactor regeneration that are associated with purely in vitro cascades. nih.gov

The table below summarizes key enzymatic conversions in the biotechnological synthesis of 6-aminohexanoic acid and related intermediates.

Table 1: Selected Chemo-Enzymatic Reactions for 6-Aminohexanoic Acid Production

Starting Substrate Enzyme(s) Key Intermediate(s) Final Product Reported Yield/Conversion Reference(s)
Adipic Acid Carboxylic Acid Reductase (CAR), Aminotransferase Adipate semialdehyde 6-Aminocaproic Acid 88% Conversion engconfintl.orgengconfintl.org
6-Oxohexanoic Acid 4-Aminobutyrate Aminotransferase - 6-Aminocaproic Acid 78% Yield fao.orgresearchgate.net
Cyclohexane Multi-enzyme cascade (Cyp, CDH, CHMO, Lact, AlkJ, TA) in co-culture Cyclohexanol, 6-Hydroxyhexanoic Acid, 6-Oxohexanoic Acid 6-Aminohexanoic Acid High Conversion nih.govresearchgate.net
D-Galactose Galactose Oxidase, ω-Transaminase (Cvi-ω-TA) 6-Aldo-d-galactose 6-Amino-6-deoxy-d-galactose 67% Yield nih.govnih.gov

These biotechnological routes highlight a significant shift towards more sustainable manufacturing processes for key chemical building blocks like 6-aminohexanoic acid, a critical intermediate for the synthesis of this compound.

Chemical Reactivity and Derivatization Pathways

Electrophilic and Nucleophilic Transformations of the Carboxylic Acid Moiety

The terminal carboxylic acid group is a primary site for a variety of well-established chemical transformations. britannica.com These reactions are fundamental for modifying the molecule's solubility, linking it to other molecules, or preparing it for further synthetic steps.

Standard esterification, such as the Fischer-Speier method, can be employed by reacting the compound with an alcohol under acidic catalysis to yield the corresponding ester. This is often used as a protecting group strategy or to modify the compound's pharmacokinetic properties. Alternatively, reaction with alkyl halides under basic conditions can also produce esters.

Activation of the carboxylic acid is a common strategy to facilitate nucleophilic acyl substitution. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride. This intermediate readily reacts with a wide range of nucleophiles, including amines, to form amides, or alcohols to form esters under milder conditions than direct esterification. Peptide coupling reagents, such as TBTU or HOBt, can be used to form amide bonds with amino acids or peptides in a controlled manner, a key step in building more complex structures. nih.gov

The following table summarizes key transformations of the carboxylic acid group:

Table 1: Reactions of the Carboxylic Acid Moiety

Reaction Type Reagents & Conditions Product Type
Fischer Esterification Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat Ester
Acyl Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride Acyl Chloride
Amidation (via Acyl Chloride) Amine, Base Amide
Peptide Coupling Amino Acid/Peptide, Coupling Agents (e.g., TBTU, HOBt) Peptide Conjugate
Reduction Strong Reducing Agents (e.g., LiAlH₄) Primary Alcohol

Reactions of the Amide Bond and Potential for Cleavage or Rearrangement

Amide bonds are generally stable, but their cleavage is a critical reaction in both biochemistry and synthetic chemistry. americanelements.com The amide bond in 6-[(3-Bromobenzoyl)amino]hexanoic acid can be hydrolyzed under harsh acidic or basic conditions, though this often requires high temperatures and prolonged reaction times.

Of particular interest is the potential for intramolecular catalysis by the neighboring carboxylic acid group. Studies on similar molecules have shown that a terminal carboxylate can act as a nucleophile or general base to assist in the cleavage of a nearby amide bond, especially in alkaline conditions. rsc.org This co-operative catalysis can lead to faster hydrolysis rates than would be observed for a simple N-acyl amine lacking the carboxyl group. rsc.org While the six-carbon chain in this compound provides significant flexibility, the potential for transient interaction between the two ends of the molecule under certain conditions cannot be discounted.

Modern methods for amide bond cleavage under mild conditions are also being developed, some utilizing transition metal catalysis. nih.govnih.gov For instance, gold(III)-catalyzed reactions have been shown to cleave specific amide bonds under mild aqueous conditions, offering a potential tool for selective deprotection or activation in complex biological systems. nih.govnih.gov

Halogen Chemistry on the Bromophenyl Ring

The bromine atom on the phenyl ring is a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. researchgate.net These methods allow for the direct extension of the molecule's aromatic core, enabling the synthesis of a vast range of derivatives.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org This allows for the introduction of new aryl, heteroaryl, or alkyl groups at the 3-position of the benzoyl ring. nih.gov The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it highly suitable for late-stage functionalization. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org Like the Suzuki coupling, it uses a palladium catalyst and a base. wikipedia.orglibretexts.org This transformation is a powerful tool for synthesizing substituted anilines and related structures, providing access to compounds with diverse electronic and structural properties.

The table below outlines typical conditions for these important cross-coupling reactions.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst/Ligand Base Solvent
Suzuki-Miyaura Boronic Acid (R-B(OH)₂) Pd(OAc)₂ / PPh₃, Pd(PPh₃)₄ K₂CO₃, K₃PO₄ Toluene, Dioxane, DMF
Buchwald-Hartwig Amine (R₂NH) Pd₂(dba)₃ / BINAP, XPhos NaOt-Bu, K₂CO₃ Toluene, Dioxane

Functionalization and Conjugation Strategies

The trifunctional nature of this compound makes it an excellent scaffold for creating complex molecules with tailored properties, particularly in the fields of bioconjugation and peptidomimetics.

The molecule is well-suited to act as a bifunctional linker, a crucial component in bioconjugation that connects a biomolecule (like an antibody or peptide) to a payload (like a drug or a fluorescent dye). nih.gov The 6-aminohexanoic acid (Ahx) portion of the molecule provides a flexible, hydrophobic spacer that can be important for proper folding and function of the final conjugate. nih.gov

A typical strategy would involve:

Activation and Coupling: The carboxylic acid terminus can be activated and coupled to an amine group on a biomolecule.

Payload Attachment: The bromophenyl ring can be modified using the cross-coupling reactions described above (e.g., Suzuki or Buchwald-Hartwig) to attach a payload molecule.

This modular approach allows for the precise assembly of complex bioconjugates. The length of the hexanoic acid chain helps to spatially separate the biomolecule from the payload, which can be critical to preserve the biological activity of the protein and ensure the payload can effectively reach its target. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, or receptor affinity. 6-aminohexanoic acid (Ahx) and its derivatives are frequently used as building blocks in this field. nih.govnih.gov The flexible aliphatic chain of Ahx is particularly useful for mimicking secondary protein structures like β-turns. nih.gov

In the context of this compound, the molecule can be viewed as a modified amino acid. The rigid, substituted benzoyl group provides conformational constraint, while the hexanoic acid portion offers flexibility. This combination can be exploited to design novel peptide-mimetic structures. For example, incorporating this molecule into a peptide sequence could induce specific folds or turns. nih.gov Furthermore, the presence of the Ahx residue can protect adjacent peptide bonds from enzymatic degradation in vivo, enhancing the therapeutic potential of the resulting peptide analog. nih.gov Research has shown that replacing natural amino acids like leucine (B10760876) with 6-aminohexanoic acid can create potent antimicrobial peptides with reduced toxicity. mdpi.com

Advanced Structural Elucidation and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of "6-[(3-Bromobenzoyl)amino]hexanoic acid". By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, researchers can precisely map the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The spectrum of "this compound" is expected to show distinct signals for the aromatic protons, the amide proton, and the protons of the hexanoic acid aliphatic chain. The aromatic protons on the 3-bromobenzoyl group typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The amide proton (N-H) would likely present as a triplet, coupling with the adjacent CH₂ group, and its chemical shift can be variable. The protons of the hexanoic acid chain would appear more upfield, with the protons alpha to the carbonyl group and the nitrogen atom being the most deshielded within the chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include two carbonyl carbons (one from the amide and one from the carboxylic acid), carbons of the aromatic ring (with the carbon attached to the bromine showing a characteristic shift), and the six distinct carbons of the hexanoic acid moiety. rsc.org

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for the core structural components, based on data from analogous structures like 6-aminohexanoic acid and substituted benzoic acids. bmrb.iochemicalbook.com

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0 (broad singlet)175 - 180
Amide (C=O)NH8.0 - 9.0 (triplet)165 - 170
Aromatic C-H7.5 - 8.2 (multiplets)125 - 138
Aromatic C-Br-120 - 125
NH-CH₂ -3.2 - 3.5 (quartet)~40
-CH₂-CH₂ -COOH2.2 - 2.4 (triplet)~34
-CH₂-(CH₂)₃-CH₂-1.3 - 1.7 (multiplets)24 - 29

Note: Predicted values are based on analogous compounds and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopies for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com

The IR spectrum of "this compound" would be characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group. spectroscopyonline.com

N-H Stretch: A moderate to sharp peak around 3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide.

C-H Stretches: Absorptions just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the hexanoic acid chain. Aromatic sp² C-H stretches may appear as weaker bands just above 3000 cm⁻¹. vscht.cz

C=O Stretches: Two distinct carbonyl peaks are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) is found at a lower wavenumber, approximately 1640-1680 cm⁻¹. spectroscopyonline.com

N-H Bend: The Amide II band, resulting from N-H bending, is expected around 1550 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring. vscht.cz

C-Br Stretch: A weak absorption in the far-infrared region, typically 500-650 cm⁻¹, would indicate the presence of the carbon-bromine bond.

The table below summarizes the expected characteristic IR absorption bands. spectroscopyonline.comvscht.czresearchgate.net

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid2500 - 3300Strong, Broad
N-H StretchAmide~3300Moderate, Sharp
C-H Stretch (sp³)Alkyl Chain2850 - 2960Medium
C=O StretchCarboxylic Acid1700 - 1725Strong
C=O Stretch (Amide I)Amide1640 - 1680Strong
N-H Bend (Amide II)Amide~1550Moderate
C=C StretchAromatic Ring1450 - 1600Medium to Weak

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, would provide complementary information, particularly for the non-polar C-C and C=C bonds of the molecular backbone.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the molecular formula, C₁₃H₁₆BrNO₃.

Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which would likely produce a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) involves isolating this parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.govnih.gov The fragmentation pattern provides valuable structural information.

Key expected fragmentation pathways for protonated "this compound" include:

Amide Bond Cleavage: Scission of the amide bond is a common pathway, leading to the formation of the 3-bromobenzoyl cation and a neutral 6-aminohexanoic acid fragment, or vice versa.

Loss of Water: Dehydration from the carboxylic acid group is a typical fragmentation for this functional group.

Decarboxylation: Loss of CO₂ from the carboxylic acid end.

Alkyl Chain Fragmentation: Cleavage at various points along the hexanoic acid chain.

The following table details some of the predicted key ions in the ESI-MS/MS spectrum.

Predicted m/z Proposed Fragment Identity Fragmentation Pathway
318.03 / 320.03[M+H]⁺Protonated molecular ion (Isotopic peaks due to ⁷⁹Br/⁸¹Br)
300.02 / 302.02[M+H - H₂O]⁺Loss of water from the parent ion
183.96 / 185.96[C₇H₄BrO]⁺Cleavage of the amide C-N bond (Benzoyl fragment)
156.00[C₇H₅O₂]⁺Loss of Br from the benzoyl fragment
132.10[C₆H₁₄NO₂]⁺6-aminohexanoic acid fragment (protonated)
114.09[C₆H₁₂NO]⁺Loss of water from the 6-aminohexanoic acid fragment

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. While this technique is contingent on the ability to grow a single crystal of sufficient quality, it provides unparalleled detail about bond lengths, bond angles, and torsional angles.

Should a crystal structure of "this compound" be determined, it would reveal:

Conformation: The precise conformation of the flexible hexanoic acid chain and the rotational orientation of the benzoyl group.

Intermolecular Interactions: The packing of molecules in the crystal lattice, governed by non-covalent interactions. Crucially, it would show the hydrogen bonding network formed by the carboxylic acid and amide groups. It is likely that the carboxylic acid groups would form hydrogen-bonded dimers, and further hydrogen bonds would exist between the amide N-H and carbonyl oxygen atoms, creating extensive supramolecular assemblies. rsc.org

Planarity: The planarity of the amide bond and the benzene ring.

Currently, specific crystallographic data for "this compound" is not available in the surveyed literature. However, analysis of related structures, such as derivatives of 6-aminohexanoic acid, shows a propensity for forming well-defined "head-to-tail" or "head-to-head" hydrogen-bonded polymer-like chains in the solid state. rsc.org

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 6-[(3-bromobenzoyl)amino]hexanoic acid. epstem.netnih.govscirp.org By solving approximations of the Schrödinger equation, these methods can determine the molecule's optimized geometry, electron distribution, and orbital energies.

A typical approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. epstem.netscirp.org These calculations yield key structural parameters like bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional arrangement.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. nih.govnih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich bromobenzoyl group and the amide linkage, while the LUMO may be distributed over the aromatic ring and the carbonyl group.

From these fundamental properties, a range of reactivity descriptors can be calculated to provide a more nuanced understanding of the molecule's chemical behavior. nih.govscirp.orgnih.gov These descriptors, derived from the conceptual DFT framework, help in identifying the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative Data)

Descriptor Value (Illustrative) Significance
HOMO Energy -6.5 eV Electron-donating ability
LUMO Energy -1.2 eV Electron-accepting ability
HOMO-LUMO Gap 5.3 eV Chemical stability and reactivity
Ionization Potential 6.5 eV Energy required to remove an electron
Electron Affinity 1.2 eV Energy released upon gaining an electron
Electronegativity (χ) 3.85 Tendency to attract electrons
Chemical Hardness (η) 2.65 Resistance to change in electron distribution
Chemical Softness (S) 0.38 Reciprocal of hardness, indicates reactivity

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Molecular Docking and Ligand-Protein Interaction Modeling (Non-Clinical Targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govbjournal.orgalliedacademies.org For this compound, molecular docking studies can be employed to investigate its potential interactions with various non-clinical protein targets. This is particularly relevant for understanding its potential as an enzyme inhibitor or a ligand for specific receptors. nih.govnih.gov

The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of a protein with a known structure. A scoring function is then used to estimate the binding affinity and rank the different binding poses. bjournal.org The flexibility of both the ligand and the protein's active site can be considered to simulate induced-fit effects. nih.govresearchgate.net

For instance, due to its structural components, this compound could be docked against enzymes where fatty acids or benzoyl-containing molecules are known to bind. The hexanoic acid chain could form hydrophobic interactions within a binding pocket, while the amide and carboxyl groups could act as hydrogen bond donors and acceptors. The bromobenzoyl moiety could engage in halogen bonding or π-stacking interactions with aromatic residues in the active site.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme

Parameter Value (Illustrative) Description
Binding Affinity -8.2 kcal/mol Estimated free energy of binding
Interacting Residues TYR 82, PHE 210, ARG 120, SER 122 Amino acid residues in the binding pocket
Hydrogen Bonds 2 (with ARG 120, SER 122) Key polar interactions stabilizing the complex
Hydrophobic Interactions Alkyl chain with LEU 85, ILE 100 Non-polar interactions contributing to binding
Halogen Bond Bromine with backbone carbonyl of GLY 81 Interaction involving the bromine atom

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.govresearchgate.net By simulating the movements of atoms and molecules based on classical mechanics, MD can explore the conformational landscape, study the stability of different conformers in various environments (e.g., in water or a lipid bilayer), and analyze the intramolecular interactions that govern its flexibility. acs.orgnih.gov

Table 3: Key Dihedral Angles and Conformational Preferences from a Hypothetical MD Simulation

Dihedral Angle Description Predominant Range (Illustrative)
ω (Cα-C-N-Cα) Amide bond ~180° (trans)
φ (C-N-Cα-C) Rotation around N-Cα bond -120° to -60°
ψ (N-Cα-C-N) Rotation around Cα-C bond 120° to 180°

Note: The specific values are for illustrative purposes and would be derived from detailed conformational analysis and MD simulations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. epstem.netnih.gov These predicted spectra can be compared with experimentally obtained data to validate the calculated molecular structure and provide a more detailed assignment of the observed signals. researchgate.netnih.gov

The calculation of vibrational frequencies helps in assigning the peaks in an experimental IR spectrum to specific molecular vibrations, such as the C=O stretch of the amide and carboxylic acid, the N-H stretch of the amide, and various C-H and aromatic ring vibrations. nih.gov It is common to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. epstem.netnih.gov Comparing the calculated chemical shifts with the experimental spectrum can aid in the unambiguous assignment of signals, especially for complex molecules. youtube.comyoutube.com Discrepancies between calculated and experimental values can sometimes point to specific conformational or environmental effects not captured in the gas-phase or implicit solvent models used in the calculations.

Table 4: Comparison of Experimental and Calculated Spectroscopic Data (Illustrative)

Spectroscopic Data Experimental Value (Illustrative) Calculated Value (Illustrative) Assignment
IR Frequency (cm⁻¹) 3305 3450 (scaled) N-H stretch (amide)
1710 1755 (scaled) C=O stretch (carboxylic acid)
1645 1680 (scaled) C=O stretch (amide I)
¹³C NMR (ppm) 178.5 180.2 Carboxylic acid carbon
166.2 167.8 Amide carbonyl carbon
135.8 136.5 Aromatic C-Br
¹H NMR (ppm) 8.10 8.15 Amide N-H

Note: These values are for illustrative purposes to demonstrate the comparison between experimental and computationally predicted spectroscopic data.

Exploration of Biological and Biochemical Research Applications Non Clinical

In Vitro Enzymatic Interaction and Inhibition Studies

The study of 6-[(3-Bromobenzoyl)amino]hexanoic acid has provided valuable information on its interactions with enzymes, particularly those involved in proteolysis.

Mechanism of Action against Proteolytic Enzymes (e.g., Plasmin)

Proteolytic enzymes, or proteases, are responsible for breaking down proteins into smaller peptides or single amino acids. britannica.comconsensus.app This process, known as proteolysis, is fundamental to many biological functions. britannica.com These enzymes are broadly classified based on their catalytic mechanism and include serine, cysteine, aspartic, and metalloproteases. atamanchemicals.com

Plasmin, a serine protease, plays a crucial role in the fibrinolytic system by degrading fibrin (B1330869) clots. nih.gov The activity of plasmin is essential in various physiological processes, including wound healing and tissue remodeling. nih.gov The precursor to plasmin, plasminogen, is activated by the cleavage of a specific peptide bond. nih.gov

Compounds like 6-aminohexanoic acid (EACA), a structural analog of lysine (B10760008), can inhibit the activation of plasminogen to plasmin. nih.gov This inhibition occurs through the reversible blockade of lysine binding sites (LBS) on plasminogen molecules, which prevents plasminogen from binding to fibrin. nih.gov This interaction is not with the enzymatic active site but rather with these specific binding domains. mdpi.com The introduction of a 3-bromobenzoyl group to the 6-aminohexanoic acid structure, forming this compound, modifies its properties and potential interactions with such enzymes, forming a basis for further investigation into its specific inhibitory mechanisms.

Lysine Binding Site Interactions and Analog Development

The interaction of molecules with lysine binding sites on plasminogen and plasmin is a key area of research for developing antifibrinolytic agents. mdpi.com 6-Aminohexanoic acid itself serves as a foundational structure for creating more complex and potentially more effective analogs. mdpi.com By modifying the basic structure of 6-aminohexanoic acid, researchers aim to enhance its binding affinity and specificity for these lysine binding sites. The development of derivatives, such as those with substituted benzoyl groups, represents a strategy to explore the structure-activity relationships that govern these interactions. These studies are crucial for designing new molecules with tailored inhibitory profiles against proteolytic enzymes like plasmin.

Mechanistic Investigations of Antimicrobial and Antibiofilm Activities

Recent research has explored the potential of 6-aminohexanoic acid derivatives in combating microbial growth and biofilm formation.

Membrane Permeabilization and Cellular Target Exploration

One of the key mechanisms by which antimicrobial agents can act is through the disruption of bacterial cell membranes. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. mdpi.com Studies on analogs of antimicrobial peptides where leucine (B10760876) was replaced by 6-aminohexanoic acid have shown that these modified peptides can effectively permeabilize bacterial membranes. mdpi.com Techniques such as membrane depolarization assays and the uptake of fluorescent dyes like SYTOX green are used to investigate this membrane disruption. mdpi.com While direct studies on this compound's effect on membrane permeabilization are not extensively detailed, the known activity of its parent compound, 6-aminohexanoic acid, in related analogs suggests this as a potential mechanism of action. mdpi.com

Structure-Activity Relationships in Bioactive Analogs

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. mdpi.com For antimicrobial agents, modifications to a core structure can significantly impact their efficacy and spectrum of activity. The development of analogs of existing bioactive molecules allows for a systematic exploration of these structure-activity relationships (SAR). nih.govnih.gov For instance, in the context of antimicrobial peptides, replacing certain amino acids with 6-aminohexanoic acid has been shown to improve cell selectivity and enhance antibiofilm activity against drug-resistant bacteria. mdpi.com This suggests that the introduction of the flexible and hydrophobic 6-aminohexanoic acid moiety can be a valuable strategy in designing new antimicrobial agents. mdpi.com Further derivatization, such as the addition of the 3-bromobenzoyl group, creates new analogs whose activity profiles can provide deeper insights into the SAR of this class of compounds.

Role as a Research Probe in Chemical Biology

Beyond its direct biological activities, this compound and related compounds serve as valuable tools in chemical biology. As a derivative of 6-aminohexanoic acid, it can be used as a molecular probe to investigate biological systems. 6-aminohexanoic acid itself is often employed as a linker to connect different molecular components due to its flexible and hydrophobic nature. mdpi.com This property allows for the creation of complex molecules designed to interact with specific biological targets. The presence of the bromo- and benzoyl- groups on the hexanoic acid backbone provides additional chemical handles and structural features that can be exploited in the design of probes for studying protein-protein interactions, enzyme kinetics, and other cellular processes.

Ligand Design for Receptor Binding Studies

The 6-aminohexanoic acid (also known as 6-aminocaproic acid) backbone of the molecule is a well-established component in the design of ligands for receptor binding studies. As a flexible six-carbon spacer, it can be used to link pharmacophores, influencing the binding affinity and selectivity of the resulting ligand.

One of the key properties of 6-aminohexanoic acid is its role as a lysine analog. This mimicry allows it to interact with lysine-binding sites on receptors. For example, 6-aminocaproic acid has been shown to inhibit the binding of plasminogen to its receptors on the surface of the pathogen Leptospira interrogans, indicating its utility in studying protein-protein interactions involving lysine residues. plos.org

In the context of synthetic ligands, 6-aminohexanoic acid has been incorporated as a spacer in dimeric peptides designed to target the human formylpeptide receptor. nih.govgoogle.com Studies on these dimeric analogues of for-Met-Leu-Phe-OMe (fMLP-OMe) revealed that the length of the spacer, which included 6-aminocaproic acid, was a critical determinant of receptor affinity and potency. nih.gov This highlights the importance of the linker in optimizing the spatial orientation of the binding motifs for effective receptor engagement.

Modulation of Cellular Processes in Model Systems

The 3-bromobenzoyl moiety of this compound is a feature found in several biologically active molecules that have been shown to modulate cellular processes in various model systems. The presence of the bromine atom can influence the compound's electronic properties, lipophilicity, and ability to form halogen bonds, which can be critical for its interaction with biological targets.

Research on novel oxindole (B195798) derivatives has identified a compound containing a 3-bromobenzoyl group attached to a piperazine (B1678402) moiety that exhibits promising cytotoxic activity against RAMOS cells, a human B-cell lymphoma cell line. imtm.cz This suggests that the 3-bromobenzoyl group can be a key pharmacophore in the design of anticancer agents. The activity of this and related compounds is summarized in the table below.

Table 1: Cytotoxic Activity of Selected Oxindole Derivatives in RAMOS Cells

Compound Moiety attached to Piperazine IC50 (μM) in RAMOS cells
9f 3-Bromobenzoyl 2.06 ± 0.43 imtm.cz
9g 3-Fluorobenzoyl 2.09 ± 0.47 imtm.cz
9b Cyclohexyl 3.04 ± 0.56 imtm.cz
9h Valeryl 2.75 ± 0.80 imtm.cz

In another study, a theobromine (B1682246) derivative featuring a 3-bromobenzoyl hydrazone moiety demonstrated significant cytotoxicity against the HepG2 human liver cancer cell line and the MCF-7 human breast cancer cell line. nih.gov This compound also showed potent inhibitory activity against VEGFR-2, a key receptor involved in angiogenesis. nih.gov

Table 2: Biological Activity of a Theobromine Derivative with a 3-Bromobenzoyl Moiety

Compound Name Cell Line IC50 (μM) VEGFR-2 Inhibition IC50 (μM)
N-(4-(1-(2-(3-Bromobenzoyl)hydrazono)ethyl)phenyl)-2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide HepG2 0.76 nih.gov 0.239 nih.gov
MCF-7 1.08 nih.gov

Furthermore, compounds containing a 3-bromobenzoyl group have been synthesized and evaluated as inhibitors of protein methyltransferases, such as SETD8. nih.gov Additionally, a thiosemicarbazide (B42300) derivative with a 3-bromobenzoyl group was found to inhibit the RnpA protein in Staphylococcus aureus, which is involved in cellular RNA metabolism. mdpi.com These findings underscore the potential for the 3-bromobenzoyl moiety to be a valuable component in the design of chemical probes and potential therapeutic agents for modulating various cellular pathways.

Applications As a Chemical Building Block and Intermediate in Advanced Synthetic Endeavors

Precursor in the Synthesis of Complex Organic Molecules

The true utility of 6-[(3-Bromobenzoyl)amino]hexanoic acid as a precursor lies in its capacity to undergo a variety of chemical reactions at its distinct functional groups. The carboxylic acid can be readily converted into esters, amides, or acid halides, allowing for its conjugation to other molecules. The bromine atom on the phenyl ring is a key feature, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

This functionality makes it an ideal starting material for the synthesis of more intricate molecular structures. For instance, the bromine atom can serve as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the construction of complex biaryl compounds or molecules with extended conjugated systems. The flexible hexanoic acid linker, derived from 6-aminohexanoic acid, provides spatial separation and conformational flexibility between the aromatic core and any appended molecular fragments. nih.govresearchgate.net

The synthesis of such complex molecules is often a step-wise process, where the different reactive sites of the precursor are addressed sequentially. For example, the carboxylic acid could first be coupled with an amine to form a new amide bond, followed by a cross-coupling reaction at the bromine site to introduce additional complexity. This modular approach allows for the systematic construction of a diverse library of compounds from a single, versatile precursor.

Integration into Polymer and Material Science Research

The structure of this compound is highly suggestive of its potential role in polymer chemistry, particularly in the creation of functional and modified polymers.

The parent molecule, 6-aminohexanoic acid, is the monomer used in the industrial production of Nylon-6, a widely used polyamide. nih.gov By analogy, this compound can be envisioned as a specialty comonomer for the synthesis of modified polyamides. The carboxylic acid and the secondary amide N-H can participate in polycondensation reactions, allowing for the incorporation of the bromobenzoyl unit into a polymer backbone.

The presence of bromine atoms in a polymer chain is a well-established strategy for imparting flame-retardant properties. xytplastic.commdpi.com Brominated compounds can act as radical traps in the gas phase during combustion, thereby inhibiting the flame propagation process. xytplastic.com The incorporation of this compound into a polyamide could therefore enhance its fire resistance, a desirable property for materials used in electronics, automotive, and industrial applications. xytplastic.com Furthermore, the bulky bromobenzoyl group would likely disrupt the regular packing of the polymer chains, potentially altering the material's thermal and mechanical properties, such as its glass transition temperature and crystallinity. The bromine atom also provides a reactive site for post-polymerization modification, allowing for the grafting of other polymers or functional molecules onto the polyamide backbone.

Table 1: Potential Impact of Incorporating this compound into Polyamide Systems
PropertyExpected ImpactRationale
Flame Retardancy IncreasedIntroduction of bromine atoms into the polymer structure. xytplastic.commdpi.com
Thermal Stability ModifiedThe bulky aromatic group may alter inter-chain interactions.
Mechanical Properties ModifiedDisruption of polymer chain packing can affect strength and flexibility.
Functionality IncreasedThe bromine atom serves as a handle for post-polymerization modifications.

While specific research on the use of this compound in composite materials and nanogenerators is not yet prominent, its potential can be inferred from its chemical nature. In composite materials, a strong interface between the polymer matrix and the filler is crucial for performance. The functional groups of this molecule could be used to modify the surface of fillers (e.g., silica, carbon nanotubes) to improve their dispersion and adhesion within a polymer matrix.

In the context of nanogenerators, which often rely on piezoelectric polymers, the introduction of a highly polarizable group like the bromobenzoyl moiety could potentially influence the piezoelectric properties of the material. However, this remains a speculative application requiring further investigation.

Use as a Chemical Reagent or Catalyst in Specific Reactions

This compound is best described as a bifunctional chemical reagent rather than a catalyst. Its utility as a reagent stems from its ability to act as a linker or spacer molecule, connecting two or more different chemical entities. The carboxylic acid end can be activated and reacted with a nucleophile (e.g., an amine or alcohol), while the bromo-aromatic end can participate in reactions to form new bonds, as discussed previously. This makes it a valuable tool for covalently linking different molecular fragments in a controlled manner.

Intermediary Role in Research toward Pharmaceutical Candidates (Excluding Clinical Development)

The structural motifs present in this compound are of interest in medicinal chemistry and drug discovery. The 6-aminohexanoic acid backbone is a known lysine (B10760008) mimetic and has been used as a linker in the design of various biologically active peptides and small molecules. nih.govnih.gov The flexible nature of the hexanoic acid chain can allow for optimal positioning of functional groups for interaction with biological targets. researchgate.net

The bromobenzoyl moiety is also a common feature in pharmacologically active compounds. The bromine atom can act as a lipophilic group, potentially enhancing membrane permeability, or it can be involved in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding. mdpi.com Furthermore, the bromine atom serves as a synthetic handle for the late-stage functionalization of a drug candidate, allowing for the rapid generation of analogs with modified properties to explore structure-activity relationships. biosynth.com

For these reasons, this compound is a valuable intermediate for the synthesis of novel compounds that are screened for a wide range of biological activities. It is important to emphasize that its role in this context is preclinical, serving as a building block in the early stages of drug discovery research. google.com

Table 2: Properties of Precursor Molecules for the Synthesis of this compound
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Role
6-Aminohexanoic acid 60-32-2C₆H₁₃NO₂131.17Provides the flexible aliphatic backbone and the amine group for amide formation. sigmaaldrich.com
3-Bromobenzoyl chloride 1711-09-7C₇H₄BrClO219.46Provides the bromobenzoyl moiety for amide bond formation with 6-aminohexanoic acid.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating 6-[(3-Bromobenzoyl)amino]hexanoic acid from starting materials, byproducts, and degradants, thereby allowing for its purity to be accurately determined and for the pure compound to be isolated for further studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of this compound. The compound's molecular structure, which includes a nonpolar bromobenzoyl group and a moderately polar hexanoic acid chain, allows for effective retention and separation on nonpolar stationary phases, such as octadecylsilane (C18).

The separation mechanism relies on the partitioning of the analyte between the mobile phase and the stationary phase. The benzoyl group provides a strong chromophore, making ultraviolet (UV) detection a sensitive and straightforward choice. akjournals.com A photodiode array (PDA) detector can be particularly advantageous, as it provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. For brominated aromatic compounds, detection wavelengths are typically set between 230 nm and 250 nm to achieve optimal sensitivity. tandfonline.com

For preparative applications, the developed analytical method can be scaled up to isolate larger quantities of the pure compound. This involves using larger columns and higher flow rates while maintaining the optimized separation conditions.

Interactive Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of nonpolar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidProvides good resolution and peak shape. Formic acid aids in suppressing the ionization of the carboxylic acid group.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Detection UV at 240 nmThe bromobenzoyl moiety provides strong UV absorbance in this region. tandfonline.com
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temp. 30 °CEnsures reproducible retention times.

Gas Chromatography (GC)

Direct analysis of this compound by GC is generally not feasible due to its low volatility and the thermal lability of the carboxylic acid and amide groups. libretexts.orgcolostate.edu Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. libretexts.orgweber.huresearchgate.net

Common derivatization strategies for the carboxylic acid group include:

Esterification: Conversion to a methyl or ethyl ester using reagents like diazomethane or an alcohol in the presence of an acid catalyst (e.g., BF3). weber.huresearchgate.net

Silylation: Reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester. mdpi.com

Once derivatized, the compound can be separated on a low- to mid-polarity capillary column, such as one coated with 5% phenyl methyl polysiloxane. The choice of detector is critical; while a Flame Ionization Detector (FID) can be used, a Mass Spectrometer (MS) offers superior specificity and structural information. nih.govresearchgate.net GC-MS is a powerful tool for confirming the identity of the compound and its impurities. nih.govresearchgate.net The presence of a bromine atom results in a characteristic isotopic pattern (M+ and M+2 peaks) in the mass spectrum, which is a definitive indicator for bromine-containing fragments. chemguide.co.uklibretexts.orglibretexts.orgpearson.com

Quantitative Analysis in Complex Research Matrices

Quantifying this compound in complex matrices such as biological fluids, cell culture media, or environmental samples presents significant challenges due to the presence of interfering substances. chromatographyonline.com Robust methods typically involve a combination of efficient sample preparation and sensitive analytical techniques.

Spectrophotometric Assays

UV-Visible spectrophotometry offers a simple and accessible method for the quantification of this compound in relatively clean solutions. The method is based on the principle that the benzoyl group absorbs UV radiation at a specific wavelength (λmax). researchgate.net For benzoyl-containing compounds, this is often in the 230-265 nm range. ijcrt.orgresearchgate.net

To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

However, the main limitation of this technique is its lack of specificity. shimadzu.com Many other organic molecules absorb in the same UV region, leading to potential interference. Therefore, for complex matrices, a rigorous sample cleanup procedure, such as solid-phase extraction (SPE), is essential to isolate the analyte from interfering components before measurement. tandfonline.com

Interactive Table 2: Hypothetical Parameters for UV Spectrophotometric Quantification

ParameterValueDetail
Wavelength (λmax) ~240 nmExpected maximum absorbance for the bromobenzoyl chromophore.
Solvent Methanol (B129727) or AcetonitrileShould be UV transparent at the analytical wavelength.
Linearity Range 1 - 20 µg/mLA typical range for UV spectrophotometric assays.
Correlation Coeff. (r²) > 0.999Indicates a strong linear relationship between concentration and absorbance.
Limit of Detection (LOD) ~0.2 µg/mLEstimated based on typical assay sensitivity.

For analysis within complex matrices, chromatographic methods are generally preferred due to their superior separating power. HPLC-UV, and particularly HPLC-MS, can provide accurate quantification with less stringent sample cleanup requirements compared to standalone spectrophotometry. metrohm.com

Development of Specific Detection Methods for Research Applications

For advanced research applications, particularly those involving trace-level detection or analysis in highly complex biological systems, methods with enhanced specificity and sensitivity are required.

Mass Spectrometry (MS) Detection

Coupling chromatography with mass spectrometry (LC-MS or GC-MS) provides the highest level of specificity and sensitivity. nih.govmetrohm.com MS detectors identify compounds based on their mass-to-charge ratio (m/z), offering a much higher degree of certainty than UV or other detectors.

The presence of bromine in this compound provides a unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. chemguide.co.uklibretexts.orgpearson.com Consequently, any molecular ion or fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks (an M+ and M+2 peak) of almost equal intensity, separated by two m/z units. chemguide.co.uklibretexts.orgpearson.com This distinctive pattern is a powerful tool for confirming the presence of the compound, even in a complex chromatogram.

Tandem mass spectrometry (MS/MS) further enhances selectivity. nih.govwaters.com In this technique, a specific parent ion corresponding to the analyte is selected, fragmented, and then a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM), filters out chemical noise and matrix interferences, enabling highly sensitive and accurate quantification at very low concentrations. nih.gov

Other Specific Detectors

For GC applications, an Electron Capture Detector (ECD) can be employed. ECDs are exceptionally sensitive to halogenated compounds and would provide high selectivity for the brominated analyte over non-halogenated background components. nih.gov

The development of specific analytical methods often involves derivatization not just for volatility, but also to enhance detection. For example, in HPLC, derivatizing the carboxylic acid with a fluorescent tag could allow for highly sensitive fluorescence detection, should the research context require it.

Ultimately, the choice of analytical methodology depends on the specific research question, the nature of the sample matrix, and the required levels of sensitivity and specificity. For most applications involving this compound, a combination of RP-HPLC with UV and/or MS detection will provide a robust and reliable analytical solution.

Future Research Trajectories and Interdisciplinary Outlook

Expanding the Scope of Derivatization for Novel Academic Applications

The structural backbone of 6-[(3-Bromobenzoyl)amino]hexanoic acid offers numerous sites for chemical modification, opening avenues for the creation of a library of novel derivatives with tailored properties for academic research. Future derivatization strategies could systematically explore the modification of each component of the molecule.

The bromine atom on the benzoyl ring is a prime target for a variety of organic reactions. It can be readily substituted with other functional groups, such as fluorine, cyano, or nitro groups, to modulate the electronic properties of the aromatic ring. Furthermore, the bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of substituents, from simple alkyl chains to complex aromatic and heteroaromatic systems, thereby generating a diverse set of molecules for screening in various biological and chemical assays.

The hexanoic acid linker also presents opportunities for derivatization. The length of the alkyl chain could be varied, or chiral centers could be introduced to study the effect of stereochemistry on biological activity. The carboxylic acid group can be converted into esters, amides, or other functional groups, which could influence the molecule's solubility, lipophilicity, and interaction with biological targets.

The amino group of the hexanoic acid moiety, while acylated in the parent compound, could be the starting point for the synthesis of more complex peptide-like structures or for attachment to solid supports for applications in combinatorial chemistry and solid-phase synthesis.

Potential Derivatization Site Possible Modifications Potential Applications
3-Bromobenzoyl groupSubstitution of bromine (e.g., with F, CN, NO2), cross-coupling reactions (Suzuki, Heck, etc.)Tuning electronic properties, creating libraries for drug discovery
Hexanoic acid linkerVarying chain length, introducing chirality, esterification, amidationModulating flexibility and lipophilicity, studying stereochemical effects
Amino groupSynthesis of peptide-like structures, attachment to solid supportsCombinatorial chemistry, development of new biomaterials

Deeper Mechanistic Insights into Biological and Chemical Activities

A significant future research direction will be to unravel the detailed mechanisms underlying the potential biological and chemical activities of this compound and its derivatives. The presence of the bromobenzoyl group suggests the possibility of interactions with biological targets that have an affinity for halogenated aromatic compounds. For instance, some brominated compounds have been shown to exhibit anticancer or antimicrobial properties. rsc.orgmdpi.com Future studies could investigate the potential of this molecule as an inhibitor of enzymes such as kinases or proteases, where the bromobenzoyl moiety could occupy a hydrophobic pocket and the hexanoic acid tail could provide additional interactions. rsc.org

Mechanistic studies would involve a combination of in vitro and in silico approaches. Enzyme inhibition assays, binding studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), and cell-based assays would be crucial to identify biological targets and elucidate the mode of action. Molecular docking and molecular dynamics simulations could provide insights into the binding poses and key interactions at the atomic level. rsc.orgspringerprofessional.de

Chemically, the reactivity of the bromine atom could be exploited in the design of covalent inhibitors, where the molecule forms a permanent bond with its biological target. The flexible linker could play a crucial role in positioning the reactive bromobenzoyl group for optimal interaction.

Potential for Integration into Advanced Materials Science Research

The unique combination of a rigid aromatic group and a flexible aliphatic chain in this compound makes it an attractive building block for the development of advanced materials. Amino acids and their derivatives are increasingly being used to create functional polymers and self-assembling systems due to their biocompatibility and versatile chemical handles. nih.govbeilstein-journals.org

One promising avenue of research is the use of this compound as a monomer in polymerization reactions. The carboxylic acid and the potential for functionalizing the bromine atom provide two distinct points for polymerization, leading to the formation of novel polyesters or polyamides with pendant bromobenzoyl groups. These polymers could exhibit interesting thermal, mechanical, and optical properties. The bromine atoms could also serve as sites for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Furthermore, the amphiphilic nature of certain derivatives of this compound could be exploited to create self-assembling nanostructures, such as micelles or vesicles. beilstein-journals.org These could have applications in drug delivery, where the hydrophobic core could encapsulate therapeutic agents. The functional groups on the surface could be used for targeting specific cells or tissues. The introduction of amino-functionalized nanomaterials is a growing field with applications in various biological systems. rsc.orgnih.gov

Material Science Application Role of this compound Potential Outcome
Functional PolymersMonomer with reactive sites (carboxylic acid, bromine)Polyesters/polyamides with tunable properties
Self-Assembling NanostructuresAmphiphilic building blockMicelles/vesicles for drug delivery and nanotechnology
Surface ModificationGrafting onto surfaces via functional groupsCreating surfaces with tailored biocompatibility and functionality

Exploration of New Catalytic or Reagent Applications

The presence of a bromine atom on an aromatic ring suggests that this compound could have potential applications in catalysis. Brominated aromatic compounds are known to participate in various catalytic cycles, particularly in cross-coupling reactions. nih.govmdpi.comgoogle.com This molecule could be investigated as a catalyst precursor or as a ligand for a metal center. The amino acid backbone could influence the solubility and stability of the catalytic species in different reaction media, potentially enabling reactions in aqueous or biphasic systems.

The compound itself could also act as a reagent in organic synthesis. The bromobenzoyl group could be a source of an electrophilic bromine atom or could participate in radical reactions. The bifunctional nature of the molecule, with both an aromatic halide and a carboxylic acid, could be exploited in tandem reactions to build molecular complexity in a single step. Research in this area would focus on exploring the reactivity of the molecule under various conditions and identifying its potential to facilitate novel chemical transformations.

Methodological Advancements in Synthesis and Characterization

Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to this compound and its derivatives. Current methods for the synthesis of N-acyl amino acids often involve multiple steps and the use of hazardous reagents. researchgate.net The development of enzymatic or biocatalytic methods could offer a greener alternative. nih.govnih.gov Flow chemistry approaches could also be explored to improve reaction efficiency, safety, and scalability.

In terms of characterization, while standard techniques like NMR and mass spectrometry are essential for structural elucidation, more advanced methods could provide deeper insights into the molecule's properties. Solid-state NMR and X-ray crystallography could be used to determine the three-dimensional structure and packing of the molecule in the solid state. acs.org Advanced spectroscopic techniques, such as circular dichroism, could be employed to study the conformation of chiral derivatives in solution. The interactions of the molecule with biological targets or material surfaces could be probed using techniques like atomic force microscopy (AFM) and neutron reflectometry. acs.orgacs.org

Area of Advancement Potential Improvement Impact
Synthesis Enzymatic/biocatalytic routes, flow chemistryGreener, more efficient, and scalable production
Characterization Solid-state NMR, X-ray crystallography, advanced spectroscopyDetailed structural and conformational analysis
Interaction Analysis AFM, neutron reflectometry, SPR, ITCUnderstanding interactions with biological and material interfaces

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.